molecular formula C22H17ClN4O3 B2411582 methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate CAS No. 899985-47-8

methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate

Cat. No. B2411582
CAS RN: 899985-47-8
M. Wt: 420.85
InChI Key: JLEOCUBCNVWTIN-UHFFFAOYSA-N
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Description

“Methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate” is a complex organic compound. It is related to the family of pyrazolo[3,4-b]pyridines . These compounds are of interest due to their close similarity to the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolopyridine-5-carboxylate .

Scientific Research Applications

Synthesis of Novel Organic Compounds

The compound is a part of research efforts aimed at synthesizing novel organic molecules with potential applications in various fields, including materials science, pharmaceuticals, and chemical synthesis. Studies have described the preparation of pyrazolo[3,4-b]pyridine derivatives through reactions involving corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones. These derivatives exhibit interesting chemical properties, such as preferred tautomeric structures in solution and the formation of hydrogen-bonded structures in crystalline states (Quiroga et al., 1999).

Chemical Properties and Reactions

Research has focused on understanding the chemical behavior and reaction mechanisms of pyrazolo[3,4-b]pyridine derivatives. For instance, studies on the structure and tautomerism of these compounds in crystal and solution have been conducted to gain insights into their stability and reactivity. These studies are crucial for designing molecules with desired properties and functionalities (Gubaidullin et al., 2014).

Antimicrobial and Antitumor Activities

Some derivatives of the compound have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor effects. For example, novel pyrazolopyridine derivatives have been synthesized and tested for their antioxidant, antitumor, and antimicrobial activities, highlighting the potential of these compounds in medicinal chemistry and drug discovery efforts (El‐Borai et al., 2013).

Supramolecular Chemistry

The compound and its derivatives are also being explored in the field of supramolecular chemistry, where researchers investigate the assembly of molecules into structured systems. This research area includes the study of hydrogen bonding interactions between non-mesomorphic compounds to form supramolecular liquid crystals. Such studies are vital for developing new materials with advanced functionalities, including responsive and adaptive materials (Naoum et al., 2010).

Future Directions

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity to the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . Therefore, the study and development of “methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate” and similar compounds could be a promising area for future research.

properties

IUPAC Name

methyl 4-[(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3/c1-13-18-19(23)17(12-24-20(18)27(26-13)16-6-4-3-5-7-16)21(28)25-15-10-8-14(9-11-15)22(29)30-2/h3-12H,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEOCUBCNVWTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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